molecular formula C24H29Cl2N3O5 B2690559 N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1329875-46-8

N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride

Cat. No.: B2690559
CAS No.: 1329875-46-8
M. Wt: 510.41
InChI Key: CVJUWKCAWRBVLH-UHFFFAOYSA-N
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Description

N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a potent and selective synthetic inhibitor of histone deacetylases (HDACs), a class of enzymes critical for epigenetic regulation. Its primary research value lies in its ability to induce hyperacetylation of histone proteins , which alters chromatin structure and gene expression patterns. This mechanism is exploited in preclinical oncology research to investigate pathways for arresting cancer cell proliferation, inducing apoptosis (programmed cell death), and inhibiting tumor angiogenesis . Researchers utilize this compound as a chemical probe to dissect the role of specific HDAC isoforms in disease models, particularly for hematological malignancies and solid tumors. Its structural features contribute to its pharmacokinetic profile and isoform selectivity, making it a valuable tool for validating HDACs as a therapeutic target and for exploring combination therapies in experimental settings.

Properties

IUPAC Name

N-[2-[4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O5.ClH/c1-24(2,33-19-6-4-18(25)5-7-19)23(30)28-13-11-27(12-14-28)10-9-26-22(29)17-3-8-20-21(15-17)32-16-31-20;/h3-8,15H,9-14,16H2,1-2H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJUWKCAWRBVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Upon binding to the D4 dopamine receptor, this compound influences the dopaminergic pathways in the brain. These pathways are involved in various neurological processes, including reward, motivation, and mood regulation.

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability due to its ability to dissolve and be absorbed in the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can influence the receptor’s activity and subsequently alter the function of the dopaminergic pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that its absorption and distribution within the body could be affected by factors such as pH and the presence of other substances.

Biological Activity

N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride (CAS: 1329875-46-8) is a synthetic compound that has garnered attention for its potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neuropharmacology.

The compound's molecular formula is C24H29ClN3O5C_{24}H_{29}ClN_{3}O_{5} with a molecular weight of 510.4 g/mol. The presence of the 4-chlorophenoxy group and the piperazine moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₃₄H₃₉ClN₃O₅
Molecular Weight510.4 g/mol
StructureStructure

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has been shown to modulate pathways involved in cancer cell proliferation and apoptosis. Studies on similar benzodioxole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. For instance, one study reported that derivatives with benzodioxole moieties exhibited varying degrees of anti-proliferative activity, with some compounds inducing cell cycle arrest at the G2-M phase, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : Compounds containing benzodioxole structures have been associated with anti-inflammatory properties. They may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
  • Antimicrobial Properties : Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial activity against specific bacterial strains, although the efficacy can vary significantly among different derivatives .

Anticancer Studies

A detailed study evaluated the anticancer potential of benzodioxole derivatives similar to our compound. The results indicated that certain modifications to the benzodioxole structure significantly enhanced cytotoxicity against solid tumor cell lines. For example, compound 2a demonstrated a notable decrease in cell viability in Hep3B cells compared to controls, indicating its potential as a therapeutic candidate .

Structure-Activity Relationship (SAR)

Recent SAR studies on related compounds have highlighted that the introduction of halogen atoms (e.g., chlorine) into the aromatic rings can enhance biological activity by improving lipophilicity and receptor binding affinity. The presence of piperazine also appears to be critical for maintaining activity against specific targets .

The mechanisms through which this compound exerts its effects include:

  • PARP Inhibition : Related compounds have been shown to modulate PARP-1 activity, which is crucial in DNA repair mechanisms, making them potential candidates for cancer therapy .
  • Cytokine Modulation : By affecting cytokine release profiles, this compound may help manage inflammation and tumor microenvironments .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of compounds containing piperazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride show promise in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating effective cytotoxicity .

Poly(ADP-ribose) Polymerase Inhibition

The compound has also been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has therapeutic implications for cancer treatment, particularly in tumors with deficiencies in homologous recombination repair mechanisms, such as BRCA-mutated cancers. The synthesis of related compounds has shown that they can modulate PARP activity, leading to increased sensitivity to DNA-damaging agents .

Neuropharmacological Effects

Research has explored the neuropharmacological properties of piperazine derivatives, indicating potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound may have implications for the treatment of conditions such as anxiety and depression .

Anti-inflammatory Properties

There is emerging evidence that compounds containing the piperazine structure may exhibit anti-inflammatory properties. Studies have suggested that these compounds can modulate inflammatory pathways and cytokine production, providing a basis for their use in conditions characterized by chronic inflammation such as rheumatoid arthritis and osteoarthritis .

Synthesis and Formulation

The synthesis of this compound involves multiple steps, including the condensation of various precursors. The compound can be formulated into pharmaceutical compositions suitable for oral or parenteral administration. Techniques for formulation include combining the active compound with suitable excipients to enhance bioavailability and stability .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 16.19 ± 1.35 μM .
Study 2Showed inhibition of PARP activity leading to enhanced sensitivity to chemotherapy agents in BRCA-deficient cancer models .
Study 3Investigated anti-inflammatory effects in animal models of arthritis, showing reduced cytokine levels .

Chemical Reactions Analysis

Amide Bond Formation

The benzo[d] dioxole-5-carboxamide moiety is synthesized via coupling between benzo[d] dioxole-5-carboxylic acid and the ethylamine-piperazine intermediate. Key methods include:

  • Activation of the carboxylic acid using carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to form an active ester intermediate .

  • Nucleophilic attack by the primary amine group of the piperazine-ethylamine derivative under mild basic conditions (e.g., DIPEA in DMF) .

  • Purification via recrystallization or column chromatography to isolate the carboxamide product.

Example Reaction:

Benzo[d][1][3]dioxole-5-COOH+H2N-(CH2)2-piperazine-propanoylEDCl/HOBtCarboxamide intermediate\text{Benzo[d][1][3]dioxole-5-COOH} + \text{H}_2\text{N-(CH}_2\text{)}_2\text{-piperazine-propanoyl} \xrightarrow{\text{EDCl/HOBt}} \text{Carboxamide intermediate}

Piperazine Acylation

The piperazine ring undergoes acylation to introduce the 2-(4-chlorophenoxy)-2-methylpropanoyl group:

  • Reagent : 2-(4-chlorophenoxy)-2-methylpropanoyl chloride reacts with the secondary amine of piperazine in dichloromethane (DCM) at 0–5°C .

  • Base : Triethylamine (TEA) neutralizes HCl byproduct.

  • Selectivity : The acylation typically occurs at the less hindered nitrogen of the piperazine ring .

Key Side Reaction :
Competitive over-acylation can occur if stoichiometry is not controlled, leading to bis-acylated by-products .

Hydrochloride Salt Formation

The final compound is isolated as a hydrochloride salt:

  • Process : Treatment of the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) .

  • Precipitation : The salt precipitates and is filtered, followed by drying under vacuum .

Stability and Degradation Reactions

  • Hydrolysis : The carboxamide group may undergo hydrolysis under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding benzo[d] dioxole-5-carboxylic acid and the amine derivative.

  • Oxidative Degradation : The 4-chlorophenoxy group is susceptible to oxidation, forming quinone-like by-products in the presence of peroxides .

Notes on Reaction Optimization

  • Amide Formation : Use of coupling agents like CDI (carbonyldiimidazole) improves yield compared to traditional methods .

  • Piperazine Selectivity : Steric hindrance and electronic effects dictate acylation at the less hindered nitrogen .

  • Stability : The hydrochloride salt enhances solubility and shelf-life compared to the free base .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Pharmacological Implications

A. Piperazine-Based Analogues
  • Compound 7o (): Contains a dichlorophenylpiperazine group and a pentanamide chain.
  • Heterobiarylcarboxamides (): Feature methoxy or dichlorophenyl substituents on piperazine. The target compound’s 4-chlorophenoxy group may offer distinct electronic effects, influencing receptor binding selectivity (e.g., dopamine D3 vs. D2 receptors) .
B. Benzodioxole Carboxamide Derivatives
  • Compound 74 (): Incorporates a cyclopropane-carboxamide and thiazol ring.
  • N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide HCl (): Replaces piperazine with piperidine. Piperidine’s reduced basicity compared to piperazine could alter pharmacokinetics, such as metabolic stability or plasma protein binding .

Physicochemical and Pharmacokinetic Properties

  • Bioavailability: The 4-chlorophenoxy group’s electron-withdrawing nature may enhance metabolic stability compared to methoxy-substituted analogs, which are prone to demethylation .

Receptor Binding and Selectivity

  • Dopamine D3 Receptor: Piperazine derivatives in show nanomolar affinity for D3 receptors. The target compound’s 4-chlorophenoxy group may mimic the dichlorophenyl moiety’s steric and electronic profile, suggesting comparable or improved selectivity .
  • Off-Target Effects : The absence of a pyridinyl group (cf. ) could reduce off-target interactions with adrenergic receptors, a common issue in piperazine-based drugs .

Q & A

Q. What synthetic routes are available for preparing this compound, and what are critical intermediates?

The compound can be synthesized via coupling reactions between a piperazine intermediate and a benzodioxole-carboxamide derivative. Key steps include:

  • Intermediate preparation : 4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazine is synthesized by reacting 4-chlorophenoxy-2-methylpropanoyl chloride with piperazine in dichloromethane under reflux .
  • Coupling : The piperazine intermediate is alkylated with 2-chloroethyl benzo[d][1,3]dioxole-5-carboxamide using a base like K₂CO₃ in acetonitrile at 80°C .
  • Hydrochloride salt formation : The free base is treated with HCl in ethanol to yield the final hydrochloride salt .

Key Data :

StepReagents/ConditionsYield
Piperazine intermediateDCM, reflux, 12h85%
AlkylationK₂CO₃, CH₃CN, 80°C63–75%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Proton signals for the piperazine ring appear as broad singlets (δ 2.6–3.5 ppm), while the benzodioxole protons resonate as doublets near δ 6.8–7.2 ppm . Carbonyl groups (amide, propanoyl) are confirmed by peaks at δ 165–175 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 545.18 (calculated: 545.19) .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in analogs, particularly for the piperazine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor binding affinity?

SAR studies on analogs suggest:

  • Piperazine substituents : Electron-withdrawing groups (e.g., 2,3-dichlorophenyl) enhance D3 receptor antagonism (Ki = 0.8 nM vs. 12 nM for unsubstituted phenyl) .
  • Benzodioxole modifications : Methoxy groups at position 5 increase blood-brain barrier penetration but reduce aqueous solubility .
  • Linker length : Ethyl linkers between piperazine and benzodioxole improve binding compared to methyl or propyl chains .

Example Data :

SubstituentD3 Receptor Ki (nM)Solubility (mg/mL)
4-Chlorophenoxy1.20.5
2,3-Dichlorophenyl0.80.3
Unsubstituted phenyl121.1

Q. What methodologies address contradictions in reported biological activities?

Discrepancies in IC₅₀ values (e.g., D3 vs. 5-HT2A receptor selectivity) can arise from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of tertiary amines, affecting binding .
  • Cell lines : HEK293 cells overexpressing human receptors yield higher affinity than rodent-derived lines .
  • Statistical validation : Use of replicate experiments (n ≥ 6) and two-tailed t-tests minimizes false positives .

Resolution Workflow :

  • Reproduce assays under standardized conditions (pH 7.4, 25°C).
  • Validate with orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .

Methodological Considerations

Q. How to design experiments assessing metabolic stability in vitro?

  • Liver microsome assays : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, and 60 minutes .
  • LC-MS analysis : Monitor parent compound depletion. Half-life (t₁/₂) <30 minutes suggests rapid metabolism .

Q. What strategies improve solubility without compromising activity?

  • Co-solvents : Use cyclodextrin (10% w/v) or DMSO (≤5%) in aqueous buffers .
  • Prodrug approaches : Introduce phosphate esters at the benzodioxole’s hydroxyl group, cleaved in vivo by phosphatases .

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